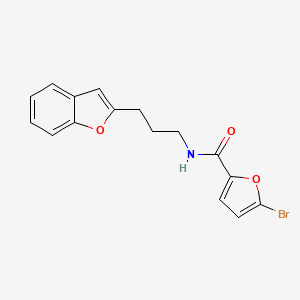

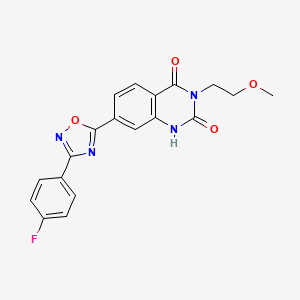

N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide, also known as BF-2.2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis Techniques and Characterization

A significant aspect of research on N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide involves the development of synthesis methods. One study highlights a diversity-oriented synthesis approach for highly functionalized benzofuran-2-carboxamides. This method employs a two-step process utilizing the Ugi four-component reaction followed by microwave-assisted Rap–Stoermer reaction, offering a pathway to a variety of benzofuran derivatives with moderate to good yields (Han, Wu, & Dai, 2014).

Biological Activity

Research also delves into the biological significance of benzofuran derivatives, including antimicrobial and antituberculosis properties. For instance, some derivatives have been evaluated for their antimicrobial efficacy, showing promising results against various pathogens. This includes the synthesis and characterization of 5-bromobenzofuranyl aryl ureas and carbamates, which were screened for antimicrobial activities, underscoring the compound's potential in medicinal chemistry (Kumari et al., 2019).

Cholinesterase Inhibitory Activity

Another avenue of research explores the cholinesterase inhibitory activity of benzofuran carboxamide derivatives. These compounds have been synthesized and tested for their potential to inhibit cholinesterase enzymes, which is relevant for treating neurodegenerative diseases such as Alzheimer's. Some of the synthesized compounds demonstrated potent butyrylcholinesterase inhibitory effects, along with inhibitory effects on Aβ self-aggregation, highlighting their therapeutic potential (Abedinifar et al., 2018).

Antituberculosis and Anti-inflammatory Activities

Furthermore, benzofuran derivatives have been investigated for antituberculosis and anti-inflammatory activities. A study on the synthesis and antituberculosis activity of 3-methyl-1-benzofuran-2-carbohydrazide exemplifies the compound's application in combating tuberculosis, offering insights into its mechanism of action and potential as an antituberculosis agent (Thorat et al., 2016). Another research focus is on the anti-inflammatory, analgesic, and antipyretic agents derived from benzofuran-2-carboxamides, showcasing their efficacy in vivo and emphasizing their medicinal significance (Xie et al., 2014).

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a part of, have been shown to exhibit various biological activities .

Mode of Action

Benzofuran compounds are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Benzofuran compounds have been shown to impact various biochemical pathways .

Pharmacokinetics

Benzofuran compounds are known for their wide range of biological and pharmacological applications .

Result of Action

Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c17-15-8-7-14(21-15)16(19)18-9-3-5-12-10-11-4-1-2-6-13(11)20-12/h1-2,4,6-8,10H,3,5,9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNRXHUKJYVKNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=C(O3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)

![N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2395343.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2395348.png)

![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)

![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2395356.png)

![7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2395362.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2395363.png)

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2395364.png)